Cas no 1805407-11-7 (Methyl 2-bromo-3-cyano-5-formylbenzoate)

Methyl 2-bromo-3-cyano-5-formylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-bromo-3-cyano-5-formylbenzoate
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- インチ: 1S/C10H6BrNO3/c1-15-10(14)8-3-6(5-13)2-7(4-12)9(8)11/h2-3,5H,1H3
- InChIKey: VJRJTVMYQSEBQZ-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)C=C(C=O)C=C1C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 309
- トポロジー分子極性表面積: 67.2
Methyl 2-bromo-3-cyano-5-formylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015009237-250mg |
Methyl 2-bromo-3-cyano-5-formylbenzoate |
1805407-11-7 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
Alichem | A015009237-500mg |
Methyl 2-bromo-3-cyano-5-formylbenzoate |
1805407-11-7 | 97% | 500mg |
782.40 USD | 2021-06-21 | |
Alichem | A015009237-1g |
Methyl 2-bromo-3-cyano-5-formylbenzoate |
1805407-11-7 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Methyl 2-bromo-3-cyano-5-formylbenzoate 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Methyl 2-bromo-3-cyano-5-formylbenzoateに関する追加情報
Methyl 2-bromo-3-cyano-5-formylbenzoate (CAS No. 1805407-11-7): An Overview
Methyl 2-bromo-3-cyano-5-formylbenzoate (CAS No. 1805407-11-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, including a bromo, cyano, and formyl functional groups, which make it a valuable intermediate in the synthesis of various biologically active molecules and advanced materials.
The chemical structure of Methyl 2-bromo-3-cyano-5-formylbenzoate consists of a benzene ring substituted with a bromine atom at the 2-position, a cyano group at the 3-position, and a formyl group at the 5-position. The methyl ester group at the carboxylic acid position adds further reactivity and versatility to the molecule. These functional groups provide multiple points of reactivity, making it an attractive starting material for a wide range of synthetic transformations.
Recent research has highlighted the potential applications of Methyl 2-bromo-3-cyano-5-formylbenzoate in the development of new pharmaceuticals. For instance, studies have shown that compounds derived from this intermediate exhibit potent anti-inflammatory and anti-cancer properties. The bromo and cyano groups are known to enhance the lipophilicity and metabolic stability of drug candidates, while the formyl group can be readily converted into other functional groups through various chemical reactions.
In the context of medicinal chemistry, Methyl 2-bromo-3-cyano-5-formylbenzoate has been used as a key intermediate in the synthesis of small molecules targeting specific biological pathways. One notable example is its use in the development of inhibitors for kinases, which are enzymes involved in cell signaling and proliferation. These inhibitors have shown promise in preclinical studies for treating various cancers and inflammatory diseases.
Beyond pharmaceutical applications, Methyl 2-bromo-3-cyano-5-formylbenzoate has also found utility in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced polymers and materials with tailored properties. For instance, researchers have utilized this compound to create conductive polymers for use in electronic devices and sensors. The formyl group can be converted into other reactive functionalities, such as hydrazones or semicarbazones, which can further enhance the material's performance.
The synthetic accessibility of Methyl 2-bromo-3-cyano-5-formylbenzoate is another factor contributing to its widespread use. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common approach involves the bromination of a suitably substituted benzoic acid followed by esterification and subsequent functional group transformations. These methods have been optimized to achieve high yields and purity levels, making it readily available for research and industrial applications.
In conclusion, Methyl 2-bromo-3-cyano-5-formylbenzoate (CAS No. 1805407-11-7) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features and synthetic versatility make it an invaluable intermediate for the development of new drugs, advanced materials, and other innovative applications. As research continues to uncover new possibilities for this compound, its importance in both academic and industrial settings is likely to grow.
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